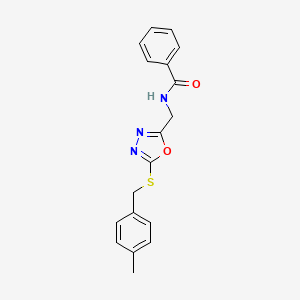

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide moiety linked to a 1,3,4-oxadiazole ring substituted with a 4-methylbenzylthio group. The 1,3,4-oxadiazole scaffold is known for its diverse pharmacological properties, including enzyme inhibition, antimicrobial, and anticancer activities . The 4-methylbenzylthio substituent introduces hydrophobicity and steric bulk, which may enhance binding affinity to biological targets compared to simpler alkyl or aryl groups.

Properties

IUPAC Name |

N-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)12-24-18-21-20-16(23-18)11-19-17(22)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQVRLXLUGVYBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 5-((4-methylbenzyl)thio)-1,3,4-oxadiazole. Finally, the oxadiazole derivative is reacted with benzoyl chloride to yield this compound .

Chemical Reactions Analysis

Benzoylation Reaction

The final step involves reacting the oxadiazole derivative with benzoyl chloride to introduce the benzamide moiety. This reaction typically occurs under controlled conditions (e.g., room temperature or mild heating) in solvents like dichloromethane.

Alternative Cyclization Methods

Other methods include the use of iodine-potassium iodide (I₂/KI) in alkaline conditions to form the oxadiazole ring . This approach is versatile for incorporating substituents like thioether groups.

Oxadiazole Formation

The cyclization of isonicotinic acid hydrazide with triethyl orthoacetate proceeds via nucleophilic attack, forming a transient intermediate that undergoes elimination to yield the oxadiazole ring .

Benzoylation

The reaction with benzoyl chloride involves nucleophilic substitution at the oxadiazole’s methyl group, facilitated by deprotonation of the amine to form the benzamide.

Nucleophilic Substitution

The compound undergoes nucleophilic substitution at the thioether site, enabling further functionalization. This reactivity is exploited in medicinal chemistry for diversifying biological activity.

Reaction Conditions and Optimization

Analytical Data

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Activity

Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, compounds similar to N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have demonstrated significant activity in forced swimming tests (FST), indicating their potential as antidepressants. In particular, a related compound exhibited a decrease in immobility duration comparable to that of established antidepressants like fluoxetine .

1.2 Anticancer Properties

Oxadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. For example, certain oxadiazole-based compounds showed nanomolar inhibition against cancer-related carbonic anhydrases (hCA IX and XII), making them promising candidates for cancer therapy . Additionally, some derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HeLa cells .

1.3 Neuroprotective Effects

Compounds featuring the oxadiazole moiety have also been investigated for their neuroprotective effects. A study demonstrated that certain oxadiazole derivatives could ameliorate cognitive deficits in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission . This suggests their potential utility in treating neurodegenerative disorders.

Case Studies and Experimental Data

Mechanism of Action

The mechanism of action of N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. This can lead to the disruption of essential cellular processes, ultimately resulting in the death of microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Alkyl/Arylthio Substituents on Oxadiazole

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Derivatives

- N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitrobenzamide (): Structural Difference: Contains a nitro group on the benzamide and a methylthio group on the oxadiazole. Activity: Exhibits potent antiviral activity, with substituent position influencing potency (e.g., para-nitro enhances activity) .

N-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (–8):

- Structural Difference : Ethylthio substituent instead of 4-methylbenzylthio.

- Activity : Acts as an alkaline phosphatase inhibitor, with IC~50~ values influenced by alkyl chain length .

- Comparison : The 4-methylbenzylthio group may enhance hydrophobic interactions in enzyme binding pockets, leading to higher inhibitory potency.

N-(5-(Arylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Derivatives

- 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) (): Structural Difference: Contains a sulfamoyl group and 4-methoxyphenylmethyl substitution. Activity: Antifungal agent against Candida albicans via thioredoxin reductase inhibition .

Analogs with Heterocyclic Modifications

Benzoxazole-Oxadiazole Hybrids ()

- N-(5-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)benzoxazol-2-yl)benzamide Derivatives :

- Structural Difference : Benzoxazole replaces the methylene bridge between oxadiazole and benzamide.

- Activity : Anti-inflammatory activity in carrageenan-induced edema models, with VId and VIe showing significant potency .

- Comparison : The target compound’s simpler structure may improve synthetic accessibility but reduce anti-inflammatory efficacy compared to benzoxazole hybrids.

Indole-Oxadiazole Derivatives (–10)

- 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides: Structural Difference: Indole and thiazole moieties instead of benzamide. Comparison: The target compound’s benzamide group may limit kinase inhibition but could favor other targets like alkaline phosphatase.

Functional Group Impact on Bioactivity

Role of the 4-Methylbenzylthio Group

- Steric Effects : Bulkier substituents may hinder binding to shallow enzyme pockets but improve affinity to deeper cavities, as seen in thioredoxin reductase inhibitors like LMM5 .

Benzamide Modifications

- Nitro vs. Methyl Substituents : Nitro groups () enhance electron-withdrawing effects, stabilizing interactions with enzymatic nucleophiles, while methyl groups (target compound) offer metabolic stability .

Biological Activity

N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure comprising a benzamide moiety linked to a 1,3,4-oxadiazole ring and a thioether bridge. Its molecular formula is represented as . The presence of the 4-methylbenzyl thio group contributes to its lipophilicity, enhancing its biological activity and solubility in organic solvents.

Antibacterial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

- Mechanism of Action : Similar compounds have been reported to inhibit bacterial growth by targeting essential cellular processes such as protein synthesis and cell wall formation. The oxadiazole ring is known for its stability and potential to disrupt microbial metabolism .

Anticancer Potential

The oxadiazole derivatives have also been explored for their anticancer activities. Studies have demonstrated that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Notably:

- Case Study : A related compound was found to exhibit an IC50 value of approximately 92.4 μM against various cancer cell lines, indicating moderate anticancer activity .

Other Biological Activities

Beyond antibacterial and anticancer properties, oxadiazole derivatives have shown promise in various therapeutic areas:

- Antidepressant Effects : Some studies highlight the potential antidepressant activity of oxadiazole derivatives through modulation of serotonin receptors .

- Antiviral and Antifungal Properties : Compounds in this class have also been investigated for their efficacy against viral infections and fungal pathogens, showcasing a broad spectrum of biological activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of these compounds. Modifications in the chemical structure can lead to enhanced biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-(5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)methyl)benzamide | Exhibits antibacterial properties | Effective against resistant strains |

| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)methyl benzamide | Enhanced lipophilicity | Anticancer activity |

Synthesis and Interaction Studies

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and cyclization processes. Interaction studies suggest that this compound may bind effectively to various protein targets involved in disease pathways, including histone deacetylases and other enzymes critical for cellular function.

Q & A

Q. What are the optimal synthetic routes for N-((5-((4-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

- Step 1: Condensation of glycine with benzoyl chloride under alkaline conditions to form 2-benzamidoacetic acid.

- Step 2: Cyclization with thiosemicarbazide in the presence of POCl₃ to yield the 1,3,4-oxadiazole core.

- Step 3: Thioether formation by reacting the oxadiazole intermediate with 4-methylbenzyl chloride under basic conditions (e.g., K₂CO₃ in acetone).

Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 60–75% yield under 150 W irradiation) .

Key Characterization Data:

Q. How is the compound structurally characterized to confirm its purity and identity?

Methodological Answer: A combination of spectroscopic and crystallographic methods is employed:

- Single-crystal X-ray diffraction confirms bond lengths (e.g., C-S bond: 1.75–1.82 Å) and spatial arrangement. Orthorhombic crystal systems (space group P2₁2₁2₁) are typical for oxadiazole derivatives .

- Elemental analysis validates stoichiometry (e.g., C: 61.35%, H: 4.58%, N: 15.90% observed vs. calculated) .

- HPLC with UV detection (λ = 254 nm) ensures >95% purity .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s biological targets?

Methodological Answer:

- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Target Selection: Prioritize enzymes like pyruvate ferredoxin oxidoreductase (PFOR) due to the oxadiazole-thioether motif’s electron-deficient nature, which mimics substrate transition states .

- Validation: Compare docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with known inhibitors. Hydrogen bonding (e.g., N—H⋯O interactions) and hydrophobic contacts (e.g., 4-methylbenzyl with active-site residues) are critical .

Q. How to resolve discrepancies between in vitro and in vivo biological activity data?

Methodological Answer:

- Pharmacokinetic Profiling: Assess metabolic stability (e.g., microsomal assays) and plasma protein binding. The 4-methylbenzyl group may enhance lipophilicity (logP ≈ 3.2) but reduce aqueous solubility, limiting in vivo bioavailability .

- Model Systems: Use 3D tumor spheroids or zebrafish models to bridge gap between cell-based assays and mammalian studies .

- Dose Optimization: Adjust administration routes (e.g., intraperitoneal vs. oral) to account for first-pass metabolism .

Q. What structure-activity relationship (SAR) strategies enhance anticancer activity?

Methodological Answer:

- Thioether Modification: Replace 4-methylbenzyl with electron-withdrawing groups (e.g., -CF₃) to increase electrophilicity and DNA intercalation potential .

- Oxadiazole Substitution: Introduce methoxy or nitro groups at the benzamide para-position to improve topoisomerase II inhibition (IC₅₀ reduction from 12 µM to 4.5 µM observed in analogs) .

- Hybrid Scaffolds: Conjugate with thiadiazole rings to exploit dual inhibition of EGFR and tubulin polymerization .

Q. How to design experiments to assess enzymatic inhibition mechanisms?

Methodological Answer:

- Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive). For PFOR, monitor NADH oxidation at 340 nm .

- Isothermal Titration Calorimetry (ITC): Measure binding stoichiometry (n ≈ 1.1) and enthalpy changes (ΔH = -12 kcal/mol) .

- Mutagenesis Studies: Target active-site residues (e.g., Cys⁴⁵⁶ in PFOR) to validate interaction specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.